molecular formula C11H11NO2 B13985777 but-3-yn-2-yl N-phenylcarbamate CAS No. 7342-74-7

but-3-yn-2-yl N-phenylcarbamate

Cat. No.: B13985777
CAS No.: 7342-74-7
M. Wt: 189.21 g/mol
InChI Key: YWDLXXIEHANDLB-UHFFFAOYSA-N
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Description

But-3-yn-2-yl N-phenylcarbamate is a carbamate derivative characterized by a propargyl (but-3-yn-2-yl) group attached to the oxygen of the carbamate functional group, which is further linked to an N-phenyl moiety. The propargyl group enables participation in click chemistry (e.g., azide-alkyne cycloaddition) and transition metal-catalyzed cross-coupling reactions, while the carbamate linkage provides hydrolytic stability compared to esters .

Properties

CAS No.

7342-74-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

but-3-yn-2-yl N-phenylcarbamate

InChI

InChI=1S/C11H11NO2/c1-3-9(2)14-11(13)12-10-7-5-4-6-8-10/h1,4-9H,2H3,(H,12,13)

InChI Key

YWDLXXIEHANDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-yn-2-yl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of but-3-yn-2-ol with phenyl isocyanate in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which react with but-3-yn-2-ol to form the carbamate. This reaction often requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

But-3-yn-2-yl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

But-3-yn-2-yl N-phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of but-3-yn-2-yl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key Compounds for Comparison :

Prop-2-en-1-yl N-Phenylcarbamate (Allyl carbamate): Features an allyl group instead of propargyl .

3-Iodo-2-propynyl Butylcarbamate : Contains a propynyl group with an iodine substituent and a butylcarbamate .

N-Phenylcarbamate Palladacycles (e.g., palladacycle 7): Metal complexes incorporating N-phenylcarbamate directing groups .

3-Tolyl-N-Methylcarbamate : Substituted with a methylphenyl (tolyl) group and methylcarbamate .

Bioconjugation and Catalysis :
  • But-3-yn-2-yl N-Phenylcarbamate : The alkyne group facilitates rapid bioconjugation with azide-functionalized biomolecules (e.g., proteins) under copper-catalyzed conditions. Similar N-phenylcarbamate palladacycles demonstrated superior reactivity in protein modification, achieving quantitative conversion in 3 minutes .
  • Prop-2-en-1-yl N-Phenylcarbamate : Lacks alkyne reactivity but is used in agrochemical synthesis due to its stability and compatibility with radical reactions .
  • 3-Iodo-2-propynyl Butylcarbamate: The iodine substituent enhances electrophilicity, enabling nucleophilic substitution reactions.
Lipophilicity and Solubility :
  • This compound : Expected to exhibit moderate lipophilicity due to the hydrophobic phenyl and alkyne groups. Direct data are unavailable, but analogous N-phenylcarbamates show logP values ~2.5–3.5 .
  • 3-Tolyl-N-Methylcarbamate : Higher lipophilicity (logP ~3.0) due to the methyl group on the phenyl ring, enhancing membrane permeability in pesticides .
  • N-Phenylcarbamate Palladacycles : Solubility in aqueous buffers (e.g., PBS) is critical for bioconjugation, achieved via hydrophilic palladium complexes .

Comparative Data Table

Property This compound Prop-2-en-1-yl N-Phenylcarbamate 3-Iodo-2-propynyl Butylcarbamate N-Phenylcarbamate Palladacycle 7
Reactive Group Alkyne (propargyl) Alkene (allyl) Alkyne + iodine Pd complex + carbamate
Key Application Bioconjugation, synthesis Agrochemical synthesis Preservatives Protein modification
Lipophilicity (logP) ~2.5–3.5 (estimated) ~2.0–2.5 ~3.0–3.5 Variable (depends on Pd ligands)
Water Solubility Low (inferred) Moderate 156 ppm at 20°C High in buffer systems
Toxicity Concerns Potential cyanide release Low (stable carbamate) High (iodine, ecotoxic) Pd toxicity
Synthetic Flexibility High (alkyne reactions) Moderate Limited by iodine High (directed C–H activation)

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